molecular formula C5H11NO2 B065096 (2R)-2-hydroxy-N,N-dimethylpropanamide CAS No. 193806-12-1

(2R)-2-hydroxy-N,N-dimethylpropanamide

Cat. No.: B065096
CAS No.: 193806-12-1
M. Wt: 117.15 g/mol
InChI Key: YEBLAXBYYVCOLT-SCSAIBSYSA-N
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Description

(2R)-2-hydroxy-N,N-dimethylpropanamide is an organic compound with the molecular formula C5H11NO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-hydroxy-N,N-dimethylpropanamide can be achieved through several methods. One common approach involves the reaction of ®-2-hydroxypropanoic acid with dimethylamine. The reaction typically occurs under mild conditions, with the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Another method involves the reduction of this compound from its corresponding nitrile, (2R)-2-hydroxy-2-methylpropanenitrile, using a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding nitrile or the direct amidation of ®-2-hydroxypropanoic acid with dimethylamine. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-hydroxy-N,N-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of (2R)-2-oxo-N,N-dimethylpropanamide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: (2R)-2-oxo-N,N-dimethylpropanamide

    Reduction: (2R)-2-hydroxy-N,N-dimethylpropanamine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-hydroxy-N,N-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions due to its chiral nature.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-hydroxy-N,N-dimethylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and amide groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-hydroxy-N,N-dimethylpropanamide: The enantiomer of (2R)-2-hydroxy-N,N-dimethylpropanamide, with similar chemical properties but different biological activity.

    (2R)-2-hydroxy-N-methylpropanamide: A related compound with one less methyl group on the nitrogen atom.

    (2R)-2-hydroxypropanamide: A simpler compound lacking the dimethyl substitution on the nitrogen atom.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both hydroxyl and dimethylamide functional groups

Properties

IUPAC Name

(2R)-2-hydroxy-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(7)5(8)6(2)3/h4,7H,1-3H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBLAXBYYVCOLT-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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